molecular formula C8H8BrNO2 B14287607 (3-Bromoanilino) acetate CAS No. 114838-63-0

(3-Bromoanilino) acetate

Cat. No.: B14287607
CAS No.: 114838-63-0
M. Wt: 230.06 g/mol
InChI Key: CELOWHWVIPXNSU-UHFFFAOYSA-N
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Description

(3-Bromoanilino) acetate, also known as ethyl 2-(3-bromoanilino)-2-oxoacetate (CAS: 69066-31-5), is a brominated aniline derivative with a substituted acetate group. Its IUPAC name is ethyl (3-bromophenyl)aminoacetate, and its structure features a 3-bromoanilino moiety linked to an oxoacetate ester (Figure 1). This compound is synthesized via condensation reactions between 3-bromoaniline and ethyl oxoacetate derivatives under acidic catalysis . It is utilized as a high-purity intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and heterocyclic compounds. Analytical methods such as titration, CHNS elemental analysis, and spectral characterization (NMR, MS) are employed to confirm its purity and structure .

Properties

CAS No.

114838-63-0

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(3-bromoanilino) acetate

InChI

InChI=1S/C8H8BrNO2/c1-6(11)12-10-8-4-2-3-7(9)5-8/h2-5,10H,1H3

InChI Key

CELOWHWVIPXNSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoanilino) acetate typically involves the bromination of aniline derivatives followed by acetylation. One common method is the bromination of aniline to form 3-bromoaniline, which is then reacted with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of phase-transfer catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Bromoanilino) acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

(3-Bromoanilino) acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Bromoanilino) acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Quinazoline-Based Kinase Inhibitors

Compounds like 6,7-dimethoxy-4-(3-bromoanilino)-quinazoline (PD153035) share the 3-bromoanilino group but incorporate a quinazoline core. PD153035 is a reversible EGFR tyrosine kinase inhibitor, with radiolabeled isotopomers (e.g., carbon-11) used in PET imaging for cancer diagnostics .

  • Key Differences: PD153035 has a planar quinazoline ring system, enhancing ATP-binding domain interactions, whereas (3-bromoanilino) acetate lacks this rigidity. Applications: PD153035 is used in clinical imaging, while this compound serves as a synthetic precursor .
Compound Core Structure Molecular Weight Key Application Reference
This compound Oxoacetate ester 286.11 g/mol Pharmaceutical intermediate
PD153035 Quinazoline 392.23 g/mol EGFR kinase imaging

Pyrimidine and Adamantane Hybrids

4-({[(1s,3R,4s,5S,7s)-4-Aminoadamantan-1-yl]methyl}amino)-2-(3-bromoanilino)pyrimidine-5-carbonitrile (38e) combines a pyrimidine ring with an adamantane group. It exhibits potent PKCθ inhibition (51% yield) and is studied for immunosuppressive therapy .

  • Structural Contrasts: The adamantane moiety in 38e enhances lipophilicity and blood-brain barrier penetration, unlike the polar acetate group in this compound. 38e shows higher molecular complexity (MW: 453.14 g/mol) and bioactivity in immune regulation .

Benzothiazolone Derivatives

2-[(3-Bromoanilino)methyl]-1,2-benzothiazol-3(2H)-one integrates a benzothiazolone ring, enabling hydrogen bonding and π-stacking interactions. This compound is used in comparative bioactivity studies, particularly in antimicrobial and anticancer research .

  • Functional Comparison: The benzothiazolone core provides a sulfur-containing heterocycle, offering redox activity absent in this compound. Both compounds share the 3-bromoanilino group but differ in electronic properties due to the thiazolone ring .

Pyrazole-Butenone Conjugates

(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one (MW: 412.28 g/mol) features a pyrazole ring fused with a butenone group. Its Z-configuration facilitates hydrogen bonding (N–H⋯O and O–H⋯O), forming S(6) rings critical for crystal packing .

  • Crystallographic Data: Space group: P21/c; Cell parameters: a = 8.7065 Å, b = 11.7982 Å, c = 17.5954 Å, β = 101.536° . Dihedral angles between aromatic rings (33.87°) indicate molecular twisting, unlike the planar structure of this compound .

Propanoic and Malonic Acid Derivatives

  • N-(3-Bromophenyl)-β-alanine (CAS: 933718-76-4): A propanoic acid derivative with a 3-bromoanilino group. Used in peptide synthesis and as a pharmaceutical intermediate, it offers greater flexibility than the ester-linked acetate analogue .
  • 3-(4-Bromoanilino)-3-oxopropanoic acid ethyl ester (CAS: 1131594-24-5): A positional isomer with a 4-bromo substituent. Its malonate ester structure enables diverse nucleophilic reactions, contrasting with the oxoacetate reactivity of this compound .

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